

Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloronicotinate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2,6-dichloronicotinate

Cat. No.: B1337556

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2,6-dichloronicotinate**, a significant heterocyclic compound in the landscape of pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural and analytical characterization of this molecule.

While experimental spectroscopic data for **Ethyl 2,6-dichloronicotinate** is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. These predictions offer a valuable framework for the analysis and confirmation of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties for **Ethyl 2,6-dichloronicotinate** is presented below.

Property	Value	Reference
CAS Number	58584-86-4	[1]
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	[2][3]
Molecular Weight	220.05 g/mol	
Appearance	White to slightly pale yellow crystal or powder	
Boiling Point	286.0 ± 35.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 2,6-dichloronicotinate**.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	Doublet	1H	H-4
~7.4 - 7.6	Doublet	1H	H-5
4.4 - 4.6	Quartet	2H	-O-CH ₂ -CH ₃
1.4 - 1.6	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~164	C=O
~152	C-2 (C-Cl)
~150	C-6 (C-Cl)
~140	C-4
~125	C-5
~120	C-3
~62	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1580, 1550	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1250	Strong	C-O stretch (ester)
~800 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS) Data (Predicted)

Adduct	m/z (Predicted)	Reference
[M] ⁺	218.98483	[2]
[M+H] ⁺	219.99266	[2]
[M+Na] ⁺	241.97460	[2]
[M+NH ₄] ⁺	237.01920	[2]
[M+K] ⁺	257.94854	[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2,6-dichloronicotinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
- Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS).

FTIR Spectroscopy

- Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[5]
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[5]
- Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

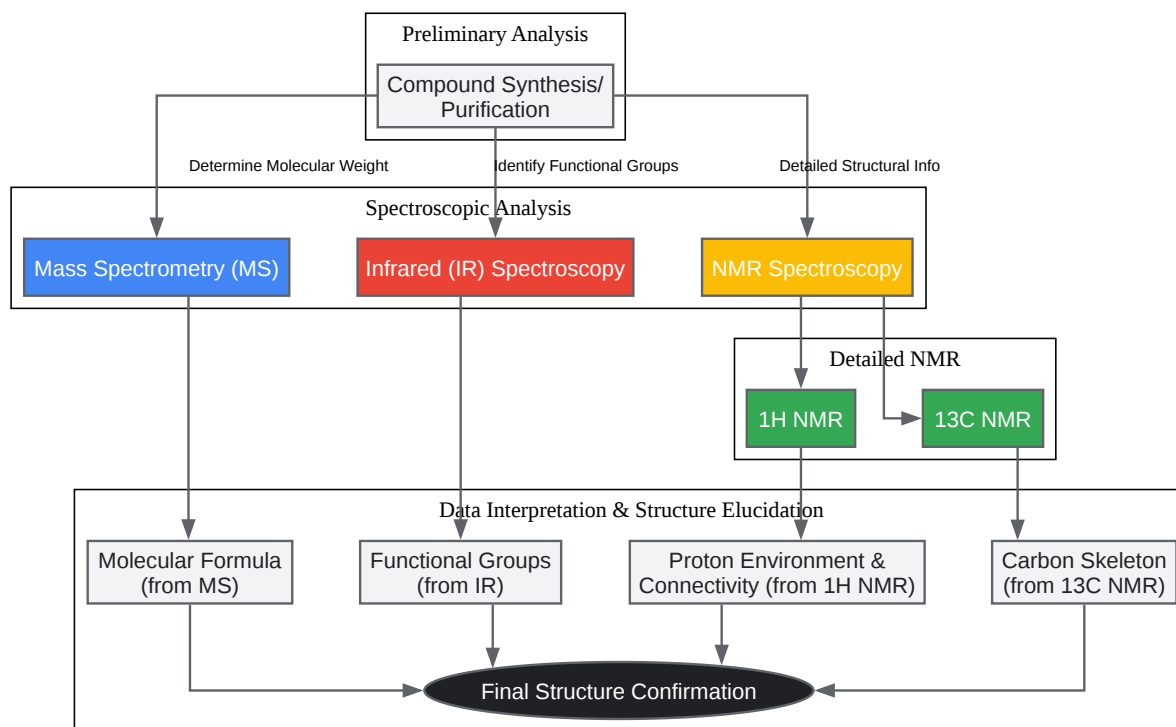
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.^[6]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.^{[7][8]}
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.^[7]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like **Ethyl 2,6-dichloronicotinate** using various spectroscopic techniques.



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Caption: Logical workflow for spectroscopic analysis.

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